3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine
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Overview
Description
3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a trifluoromethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the trifluoromethoxy group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzyl position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of alkylated or acylated azetidine derivatives.
Scientific Research Applications
3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The azetidine ring can interact with various enzymes or receptors, potentially leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
3-{[4-(Methoxy)phenyl]methyl}azetidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-{[4-(Trifluoromethyl)phenyl]methyl}azetidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 3-[[(4-Trifluoromethoxy)phenyl]methyl]azetidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-3-1-8(2-4-10)5-9-6-15-7-9/h1-4,9,15H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLWKNAFARLJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588372 |
Source
|
Record name | 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937621-11-9 |
Source
|
Record name | 3-{[4-(Trifluoromethoxy)phenyl]methyl}azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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